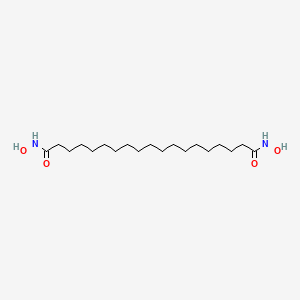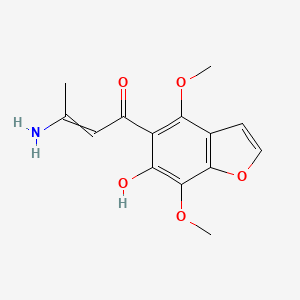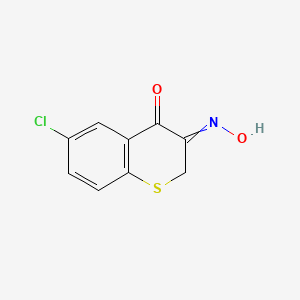
6-Chloro-3-(hydroxyimino)-2,3-dihydro-4H-1-benzothiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(hydroxyimino)-2,3-dihydro-4H-1-benzothiopyran-4-one is a heterocyclic compound that features a benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(hydroxyimino)-2,3-dihydro-4H-1-benzothiopyran-4-one typically involves the reaction of 6-chloro-2,3-dihydro-4H-1-benzothiopyran-4-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(hydroxyimino)-2,3-dihydro-4H-1-benzothiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-nitro-3-(hydroxyimino)-2,3-dihydro-4H-1-benzothiopyran-4-one.
Reduction: Formation of 6-chloro-3-amino-2,3-dihydro-4H-1-benzothiopyran-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-(hydroxyimino)-2,3-dihydro-4H-1-benzothiopyran-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a precursor for the synthesis of novel materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(hydroxyimino)-2,3-dihydro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one
- 6-Chloro-3-(hydroxyimino)-2,3-dihydro-1H-benzothiopyran-4-one
Uniqueness
6-Chloro-3-(hydroxyimino)-2,3-dihydro-4H-1-benzothiopyran-4-one is unique due to its specific ring structure and the presence of both a chlorine atom and a hydroxyimino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
61423-65-2 |
|---|---|
Molecular Formula |
C9H6ClNO2S |
Molecular Weight |
227.67 g/mol |
IUPAC Name |
6-chloro-3-hydroxyiminothiochromen-4-one |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-1-2-8-6(3-5)9(12)7(11-13)4-14-8/h1-3,13H,4H2 |
InChI Key |
SEFRZDFHAXILOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NO)C(=O)C2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)


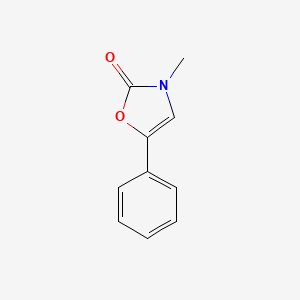
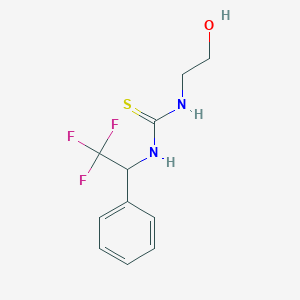
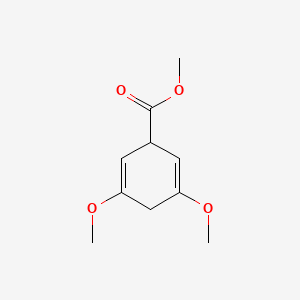
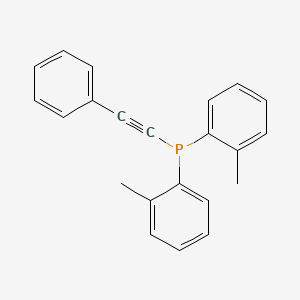
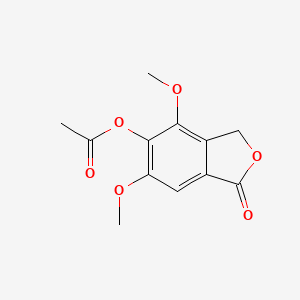
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
